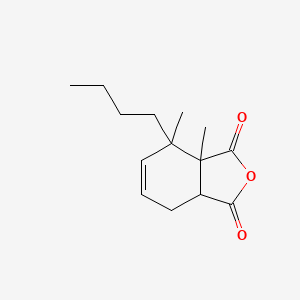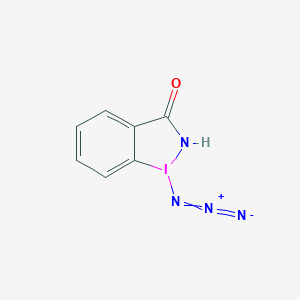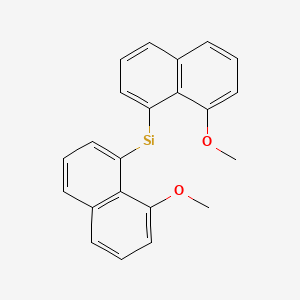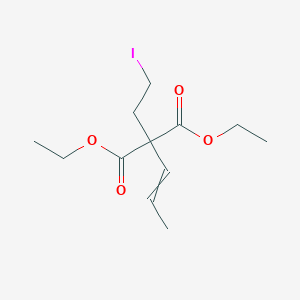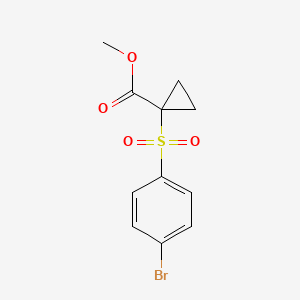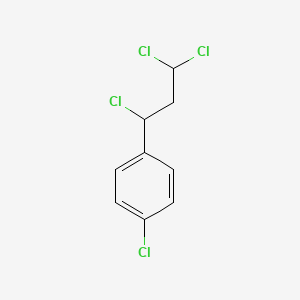
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is an organic compound with the molecular formula C9H8Cl4 It is a derivative of benzene, where a chlorine atom and a trichloropropyl group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- typically involves the chlorination of 1-chloro-4-propylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the propyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- can undergo nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: Reduction of the trichloropropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Phenol Derivatives: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Less Chlorinated Derivatives: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- primarily involves nucleophilic aromatic substitution. The chlorine atom on the benzene ring is susceptible to attack by nucleophiles, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination of the chloride ion, resulting in the substitution product . The trichloropropyl group can also participate in various chemical reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group instead of a trichloropropyl group.
Uniqueness: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is unique due to the presence of the trichloropropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
147541-92-2 |
|---|---|
Molekularformel |
C9H8Cl4 |
Molekulargewicht |
258.0 g/mol |
IUPAC-Name |
1-chloro-4-(1,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8Cl4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8-9H,5H2 |
InChI-Schlüssel |
FXGGVHPRMRPZIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


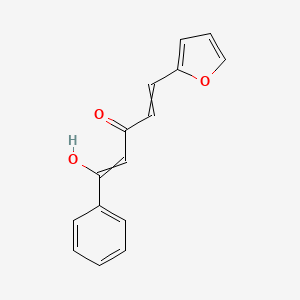
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
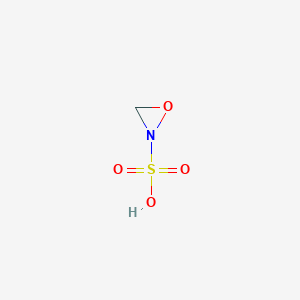
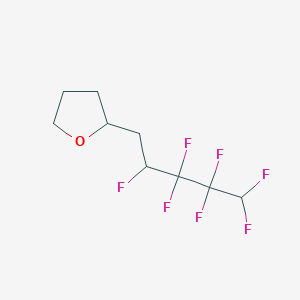
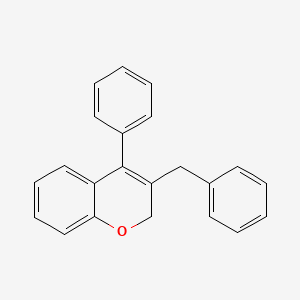
![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
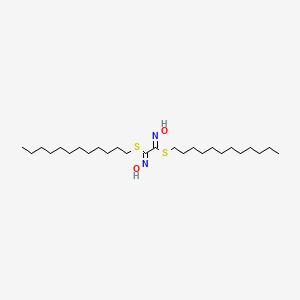
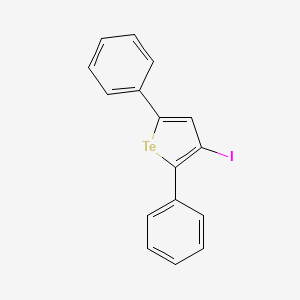
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
